molecular formula C9H9BrN2O2 B12550659 Methyl bromo(2-phenylhydrazinylidene)acetate CAS No. 848476-92-6

Methyl bromo(2-phenylhydrazinylidene)acetate

Cat. No.: B12550659
CAS No.: 848476-92-6
M. Wt: 257.08 g/mol
InChI Key: VBRAOPGNWSEVQM-UHFFFAOYSA-N
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Description

Methyl bromo(2-phenylhydrazinylidene)acetate is a chemical compound that combines the structural features of both methyl bromoacetate and phenylhydrazine

Preparation Methods

The synthesis of methyl bromo(2-phenylhydrazinylidene)acetate typically involves the reaction of methyl bromoacetate with phenylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol to achieve the desired product.

Chemical Reactions Analysis

Methyl bromo(2-phenylhydrazinylidene)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenylhydrazine moiety can be oxidized to form azo compounds.

    Reduction Reactions: The hydrazone linkage can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl bromo(2-phenylhydrazinylidene)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicine: It is being investigated for its potential use in drug discovery and development.

    Industry: It can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl bromo(2-phenylhydrazinylidene)acetate involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the phenylhydrazine moiety can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Methyl bromo(2-phenylhydrazinylidene)acetate can be compared with other similar compounds such as:

    Methyl bromoacetate: A simpler compound with a bromo group and an ester functionality.

    Phenylhydrazine: A compound with a hydrazine moiety attached to a phenyl ring.

    Methyl 2-bromoacetate: A compound with a bromo group and an ester functionality, similar to methyl bromoacetate but with a different substitution pattern.

The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

CAS No.

848476-92-6

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 2-bromo-2-(phenylhydrazinylidene)acetate

InChI

InChI=1S/C9H9BrN2O2/c1-14-9(13)8(10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3

InChI Key

VBRAOPGNWSEVQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1=CC=CC=C1)Br

Origin of Product

United States

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